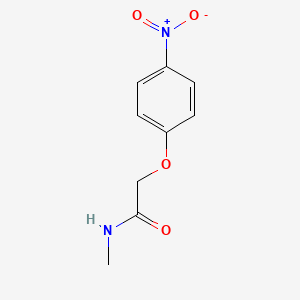

N-methyl-2-(4-nitrophenoxy)acetamide

Description

Catalytic Advancements in N-methyl-2-(4-nitrophenoxy)acetamide Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering pathways to higher yields, milder reaction conditions, and improved selectivity. Various catalytic systems have been explored, ranging from traditional acid catalysis to more sustainable heterogeneous and green chemistry approaches.

While acid catalysis is a fundamental strategy in organic synthesis, specific details regarding the use of trichloroacetic acid for the synthesis of this compound are not extensively documented in the available literature. Generally, acid catalysts facilitate the acylation of amines by activating the acylating agent, making the reaction proceed more readily.

Heterogeneous catalysts, such as Montmorillonite K10 clay, have emerged as a promising alternative to traditional homogeneous catalysts in the synthesis of acetamide (B32628) derivatives. nih.govresearchgate.netrsc.org Montmorillonite K10 is a type of clay that can be acid-activated to create a solid catalyst with both Brønsted and Lewis acid sites. rsc.org Its use in organic synthesis is advantageous due to its low cost, non-corrosive nature, and ease of handling. researchgate.netrsc.org

The catalytic activity of Montmorillonite K10 clay stems from its layered silicate structure, which provides a large surface area for reactions to occur. This catalyst can be used in various organic transformations, including the synthesis of β-acetamido ketones, showcasing its potential applicability for the synthesis of this compound. nih.govfigshare.comsci-hub.mk The reactions are often characterized by high stereoselectivity and the catalyst can be easily recovered and recycled, which is a significant advantage in terms of process economy and environmental impact. nih.govresearchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Economical | Low cost and readily available. | researchgate.netrsc.org |

| Eco-Friendly | Non-corrosive and recyclable, minimizing waste. | researchgate.netrsc.org |

| High Efficiency | Provides excellent yields and high selectivity under mild reaction conditions. | researchgate.net |

| Easy Handling | As a solid catalyst, it is easy to separate from the reaction mixture, simplifying the workup process. | researchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental footprint. The use of heterogeneous catalysts like Montmorillonite K10 clay aligns well with these principles. researchgate.netrsc.org By offering a recyclable, non-corrosive, and efficient catalytic system, it helps in reducing waste and avoiding the use of hazardous reagents. researchgate.netrsc.org

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is another green chemistry approach that can be applied to the synthesis of this compound and its analogs. This approach saves on solvents, energy, and time, leading to a more sustainable synthetic process.

Design and Synthesis of this compound Analogs and Prodrugs

The design and synthesis of analogs of this compound are crucial for exploring the structure-activity relationships and for developing new compounds with improved properties. Analogs can be created by modifying various parts of the parent molecule, such as the nitrophenyl ring, the phenoxy linker, or the N-methyl-acetamide group.

For instance, the synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with 1-methylpiperazine in the presence of a base like potassium carbonate. chemicalbook.com This demonstrates a common strategy for introducing different functional groups to the acetamide side chain. Another example is the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with 3,5-dihydroxytoluene followed by etherification. mdpi.com

The concept of prodrugs, which are inactive or less active compounds that are metabolized into an active drug in the body, is also relevant. While specific prodrugs of this compound are not detailed in the provided search results, related compounds like N-(4-alkoxy-phenyl)acetamides have been considered as prodrugs that release an active metabolite. iucr.org This suggests a potential strategy for designing prodrugs of this compound to improve its pharmacokinetic properties.

| Analog | Synthetic Precursors | Key Reaction Step | Reference |

|---|---|---|---|

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide and 1-methylpiperazine | Nucleophilic substitution | chemicalbook.com |

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | 2-chloro-N-(4-nitrophenyl)acetamide and 3,5-dihydroxytoluene | Williamson ether synthesis | mdpi.com |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline and acetic anhydride (B1165640) | Acetylation | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-9(12)6-15-8-4-2-7(3-5-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBSEPMSDPWLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Spectroscopic Characterization of N Methyl 2 4 Nitrophenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in N-methyl-2-(4-nitrophenoxy)acetamide can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the para-substituted nitrophenyl ring typically appear as a pair of doublets due to spin-spin coupling between adjacent protons. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the phenoxy group.

The methylene (B1212753) protons (O-CH₂-C=O) adjacent to the oxygen atom of the phenoxy group and the carbonyl group of the acetamide (B32628) moiety are anticipated to appear as a singlet, as there are no adjacent protons to cause splitting. The N-methyl protons (N-CH₃) will also present as a singlet due to the absence of neighboring protons. The predicted chemical shifts for the protons in this compound are summarized in the table below, based on analogous compounds. For instance, in the structurally similar N-methyl-N-(4-nitrophenyl)acetamide, the aromatic protons appear at approximately 8.30 ppm and 7.40 ppm, and the N-methyl protons are observed around 3.35 ppm. rsc.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | ~8.25 | Doublet |

| Aromatic (ortho to O-CH₂) | ~7.05 | Doublet |

| Methylene (O-CH₂) | ~4.70 | Singlet |

| N-Methyl (N-CH₃) | ~2.95 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to have the largest chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will show signals in the aromatic region of the spectrum, with the carbon atom attached to the nitro group being the most downfield among them due to the strong electron-withdrawing effect of the nitro group. The carbon attached to the ether oxygen will also be shifted downfield. The methylene carbon and the N-methyl carbon will appear at higher fields (lower ppm values).

For a more detailed structural confirmation, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be employed. HSQC would reveal direct one-bond correlations between protons and their attached carbons, while HMBC would show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure. The predicted chemical shifts for the carbon atoms in this compound are presented in the table below, with reference to similar structures. For example, in N-methyl-N-(4-nitrophenyl)acetamide, the carbonyl carbon resonates at approximately 170.02 ppm, and the aromatic carbons appear in the range of 125-155 ppm. rsc.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Aromatic (C-NO₂) | ~142 |

| Aromatic (C-O) | ~161 |

| Aromatic (CH, ortho to NO₂) | ~126 |

| Aromatic (CH, ortho to O-CH₂) | ~115 |

| Methylene (O-CH₂) | ~68 |

| N-Methyl (N-CH₃) | ~27 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The carbonyl group (C=O) of the amide will produce a strong absorption band in the region of 1650-1680 cm⁻¹. The C-N stretching vibration of the amide is expected to appear around 1350-1400 cm⁻¹. The C-O-C stretching of the ether linkage will likely show a band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 | Medium | Strong |

| Aliphatic C-H | Stretching | 2850-2980 | Medium | Medium |

| Amide C=O | Stretching | 1650-1680 | Strong | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong | Strong |

| Nitro NO₂ | Asymmetric Stretching | 1500-1550 | Strong | Medium |

| Nitro NO₂ | Symmetric Stretching | 1330-1370 | Strong | Strong |

| Ether C-O-C | Asymmetric Stretching | 1200-1250 | Strong | Weak |

In this compound, the presence of an N-methyl group precludes the formation of a classical N-H···O intramolecular hydrogen bond, which is often observed in secondary amides. However, the possibility of weaker C-H···O intramolecular interactions exists. For instance, a weak hydrogen bond could potentially form between one of the methylene protons (C-H) and an oxygen atom of the nitro group or the ether oxygen. Such weak interactions can sometimes be inferred from subtle shifts in the vibrational frequencies of the involved groups, although their effects are generally much less pronounced than those of classical hydrogen bonds. A detailed analysis of the C-H stretching region and the vibrational modes of the nitro and ether groups in high-resolution spectra could provide clues about such interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 4-nitrophenoxy group. This system typically exhibits strong absorption bands in the UV region. One would expect to observe a high-energy π → π* transition associated with the benzene (B151609) ring and a lower-energy n → π* transition, which may appear as a shoulder on the main absorption band. The presence of the nitro group, a strong auxochrome, is known to cause a bathochromic (red) shift of the absorption bands of the phenyl group. For a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, absorption bands were observed at approximately 284 nm and 327 nm in a dimethyl sulfoxide (B87167) solution. mdpi.com

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~270-290 | High |

| n → π | ~320-340 | Moderate |

Based on a comprehensive search of available scientific literature, the specific experimental data required to generate an article for "this compound" that strictly adheres to the requested advanced outline is not available.

Detailed research findings and data for the following specific analyses of This compound could not be located:

Analysis of Absorption Maxima and Solvatochromic Properties: No studies detailing the absorption maxima in a range of solvents to analyze solvatochromic effects were found.

Determination of Optical Band Gap: No published calculations or experimental determinations of the optical band gap for this compound are available.

High-Resolution Mass Spectrometry for Molecular Confirmation: While theoretical mass-to-charge ratios can be calculated, no peer-reviewed high-resolution mass spectrometry data confirming the exact molecular formula was found.

X-ray Crystallography and Solid-State Structural Analysis: There is no published crystal structure for this compound. Therefore, data on its molecular conformation, torsion angles, hydrogen bonding networks, crystal packing, and supramolecular interactions are not available in the scientific literature.

While extensive data exists for structurally related analogs, the strict instruction to focus solely on this compound and not introduce information outside the explicit scope of the provided outline prevents the use of data from these other compounds. Fulfilling the request would require access to primary research data that does not appear to be publicly available at this time.

Computational and Theoretical Investigations of N Methyl 2 4 Nitrophenoxy Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it ideal for studying molecules like N-methyl-2-(4-nitrophenoxy)acetamide.

Geometry Optimization and Energetic Stability Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to find its lowest energy conformation.

This analysis would reveal key structural parameters. For instance, in analogous structures like N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the nitro and acetamide (B32628) groups are often twisted out of the phenyl plane to varying degrees due to steric hindrance. iucr.org In N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is twisted, and the acetamido group is even less coplanar with the central ring. nih.gov For this compound, one would expect similar non-planar characteristics, with specific torsion angles defining the spatial relationship between the nitrophenoxy group and the N-methylacetamide side chain. The energetic stability of different conformers (isomers that can be interconverted by rotation about single bonds) would also be assessed to identify the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data for illustrative purposes, as specific experimental or computational results for this exact compound are not readily available in the cited literature.

| Parameter | Value |

|---|---|

| C-O (Ether) Bond Length | ~1.37 Å |

| N-C (Amide) Bond Length | ~1.35 Å |

| C=O (Amide) Bond Length | ~1.23 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| Phenoxy-Amide Torsion Angle | ~60-80° |

| Nitro Group Torsion Angle | ~10-20° |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring and the amide group, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the phenyl ring. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue representing regions of low electron density (positive potential, attractive to nucleophiles).

In this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Properties (UV-Vis, IR, Raman)

DFT calculations can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to simulate the UV-Visible absorption spectrum, providing information about electronic transitions. materialsciencejournal.orgnih.gov For this compound, the calculations would likely predict transitions corresponding to π→π* excitations within the aromatic system.

Furthermore, the vibrational frequencies for both Infrared (IR) and Raman spectroscopy can be calculated. nih.gov This allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. Key vibrational modes for this molecule would include the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO2 group.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Hypothetical Data) This table presents hypothetical, yet plausible, data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | ~3300 | IR |

| C-H Stretch (Aromatic) | ~3100 | IR/Raman |

| C-H Stretch (Aliphatic) | ~2950 | IR/Raman |

| C=O Stretch (Amide) | ~1680 | IR |

| NO₂ Asymmetric Stretch | ~1520 | IR |

| NO₂ Symmetric Stretch | ~1340 | IR |

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. This compound, with its phenoxy ether linkage (donor character) and nitro group (acceptor character), has the potential to be an NLO material. DFT calculations can quantify these properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response, which is of interest for applications in optoelectronics and photonics.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a small molecule, like this compound, might interact with a biological target, such as a protein or enzyme.

A docking simulation would involve placing the optimized 3D structure of this compound into the binding site of a target protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While no specific docking studies for this compound are currently published, this methodology represents a critical next step in evaluating its potential biological activity. The results could guide further experimental work by identifying likely biological targets and suggesting chemical modifications to improve binding affinity and specificity.

Assessment of Binding Affinities with Enzyme and Protein Targets

A critical step in the computational assessment of a compound's biological potential is the prediction of its binding affinity to various enzyme and protein targets. This is typically achieved through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is a measure of the strength of this interaction and is often expressed in terms of the binding energy (ΔG_bind), with more negative values indicating a stronger interaction.

| Enzyme/Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Anti-inflammatory |

| Carbonic Anhydrase II | 2ABE | -7.5 | Glaucoma, Altitude Sickness |

| Human Serum Albumin (HSA) | 1H9Z | -6.9 | Drug Transport |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Alzheimer's Disease |

This table is for illustrative purposes only and does not represent experimentally verified data.

Elucidation of Ligand-Receptor Interaction Mechanisms

Beyond predicting binding affinities, computational methods can provide detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to understanding the mechanism of action and for guiding lead optimization in drug design. Key interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the presence of a nitro group, an ether linkage, and an amide group provides multiple opportunities for forming specific interactions with amino acid residues in a protein's binding pocket. For instance, the oxygen atoms of the nitro and amide groups can act as hydrogen bond acceptors, while the methyl group and the phenyl ring can participate in hydrophobic and π-stacking interactions.

The following table illustrates the types of interactions that could be identified between this compound and the active site residues of a hypothetical enzyme target.

| Amino Acid Residue | Interaction Type | Functional Group of Ligand Involved | Distance (Å) |

|---|---|---|---|

| Serine 123 | Hydrogen Bond | Nitro Group (Oxygen) | 2.9 |

| Tyrosine 345 | π-π Stacking | Nitrophenyl Ring | 3.5 |

| Leucine 78 | Hydrophobic | Methyl Group | 4.1 |

| Arginine 210 | Hydrogen Bond | Amide (Carbonyl Oxygen) | 3.1 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and the stability of ligand-protein complexes.

For this compound, MD simulations can be employed to explore its conformational landscape in different environments, such as in aqueous solution or within a protein's binding site. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket and for assessing the stability of the predicted binding poses from molecular docking. Key parameters that can be analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the analysis of intermolecular interactions over the simulation time.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to characterize its chemical bonds and interatomic interactions. By analyzing the topology of the electron density, QTAIM can identify critical points that correspond to atomic nuclei, bond paths between atoms, and the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

A QTAIM analysis of this compound would provide valuable insights into its electronic structure. For example, it could be used to quantify the strength of the intramolecular hydrogen bonds, analyze the delocalization of electrons in the aromatic ring, and characterize the nature of the bonds within the acetamide and nitrophenoxy moieties. The properties of the bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the shared-shell (covalent) or closed-shell (ionic, van der Waals) nature of the interactions.

Structure Activity Relationship Sar Studies of N Methyl 2 4 Nitrophenoxy Acetamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological profile of N-methyl-2-(4-nitrophenoxy)acetamide can be systematically altered by modifying different parts of its molecular scaffold. These modifications include alterations to the nitro group on the aromatic ring, substitutions on the acetamide (B32628) nitrogen, and the introduction of other functional groups.

The nitro group (NO₂) is a significant feature of the this compound structure, profoundly influencing its electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can impact the molecule's ability to interact with biological targets. nih.govresearchgate.net The presence of a nitro group in a molecule can be essential for its therapeutic action, and its position on the aromatic ring is a critical determinant of efficacy. nih.gov

In studies of related nitro-containing chalcones, the position of the nitro group was found to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com For instance, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory activity. mdpi.com Conversely, a para-substituted nitro group was favorable for vasorelaxant effects. mdpi.com In the context of antitubercular agents, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed that a nitro group at the ortho position of the N-phenyl ring was optimal for activity, while a meta-position led to a decrease in inhibitory effects. mdpi.com For this compound, the para-position of the nitro group on the phenoxy ring is a key feature. Altering its position to ortho or meta would likely modulate the biological activity due to changes in the electronic distribution and steric hindrance, thereby affecting its interaction with target receptors.

The following table summarizes the influence of the nitro group's position on the biological activity of various aromatic compounds.

| Compound Class | Nitro Group Position | Observed Effect on Biological Activity | Reference |

| Chalcones | Ortho | Highest anti-inflammatory activity | mdpi.com |

| Chalcones | Para | Highest vasorelaxant activity | mdpi.com |

| 2-phenoxy-N-phenylacetamides | Ortho (on N-phenyl ring) | Potent antitubercular activity | mdpi.com |

| 2-phenoxy-N-phenylacetamides | Meta (on N-phenyl ring) | Low antitubercular activity | mdpi.com |

| Benzodiazepines | Position 7 | Enhances therapeutic action | nih.gov |

The substituent on the acetamide nitrogen plays a pivotal role in the biological activity of phenoxyacetamide derivatives. In this compound, this position is occupied by a methyl group.

Studies on other acetamide derivatives have shown that N-alkylation can significantly impact biological activity. For instance, in a series of substituted acetamide derivatives targeting butyrylcholinesterase, the presence of a methyl group on the nitrogen atom was found to be crucial for maintaining inhibitory activity. nih.gov Its removal led to a significant decrease in potency. nih.gov This suggests that the N-methyl group in this compound is likely important for its biological function, possibly by influencing the molecule's conformation or its interaction with the target.

N-arylation, the substitution with an aromatic ring, also has a profound effect. The synthesis of phenoxazines and phenothiazines can be achieved through the double N-arylation of primary amines. rsc.org In the context of antitubercular 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, various substitutions on the N-phenyl ring led to a range of activities, with an ortho-nitroaniline moiety proving to be the most potent. mdpi.com This highlights that both the nature and position of substituents on an N-aryl group can fine-tune the biological activity.

The table below illustrates the impact of substitutions on the acetamide nitrogen in different compound series.

| Compound Series | Substitution on Acetamide Nitrogen | Impact on Biological Activity | Reference |

| Substituted Acetamides | Methyl group | Prominent role in maintaining BChE inhibition | nih.gov |

| Agelastatin A | N-methylation | Modulates chemical reactivity | nih.gov |

| Primary Amines | Double N-arylation | Synthesis of phenoxazines and phenothiazines | rsc.org |

| 2-phenoxy-N-phenylacetamides | Substituted N-phenyl ring | Modulates antitubercular activity | mdpi.com |

The introduction of halogens and other functional groups onto the phenoxyacetamide scaffold is a common strategy to modulate biological efficacy. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability.

In a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, derivatives containing halogens showed enhanced anti-inflammatory activity. nih.gov Similarly, for certain bioactive compounds, the presence of a halogen at specific positions enhances their therapeutic action. nih.gov For example, the addition of a fluoro group to the phenoxy ring of 2-phenoxy-N-phenylacetamide derivatives was a key modification in the development of potent antitubercular agents. mdpi.com

Other functional groups also play a significant role. For instance, the introduction of a hydroxyl group can provide additional hydrogen bonding opportunities with a biological target. In N-(2-hydroxyphenyl)acetamides, nitrosylation and nitration led to compounds with altered bioactive properties. mdpi.com The presence of methoxy (B1213986) groups on the phenyl ring of some acetamide derivatives has been associated with remarkable anti-cancer activity. nih.gov

The following table summarizes the effects of halogenation and other functional group additions on the biological activity of phenoxyacetamide and related derivatives.

| Compound Series | Functional Group Addition | Observed Effect | Reference |

| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamides | Halogen | Enhanced anti-inflammatory activity | nih.gov |

| Benzodiazepines | Halogen at position 7 | Enhances therapeutic action | nih.gov |

| 2-phenoxy-N-phenylacetamides | Fluoro group on phenoxy ring | Potent antitubercular activity | mdpi.com |

| N-(2-hydroxyphenyl)acetamides | Nitroso and Nitro groups | Altered bioactive properties | mdpi.com |

| Acetamide sulphonyl analogs | Methoxy group | Remarkable anti-cancer activity | nih.gov |

Correlation between Molecular Planarity and Biological Activity

The three-dimensional conformation of a molecule, including its planarity, can significantly influence its biological activity by affecting how it fits into the binding site of a target protein. In a series of nitrated N-(4-alkoxy-2-methylphenyl)acetamides, significant differences in molecular planarity were observed depending on the position of the nitro group. nih.gov

For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide moiety lies nearly in the same plane as the aromatic ring. nih.gov However, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is twisted considerably out of the phenyl plane, with a dihedral angle of 47.24°. nih.gov The nitro group is also twisted out of the plane of the aromatic ring to varying degrees in different isomers. nih.gov These conformational differences can affect the molecule's ability to form intra- and intermolecular hydrogen bonds, which in turn can influence its crystal packing and interaction with biological macromolecules.

The planarity of the molecule can also be influenced by the presence of other substituents. For example, the crystal structure of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide revealed that the planes of the two functional groups (the alkyl chain and nitrobenzene) were almost coplanar with the plane of the central toluene (B28343) ring. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and molecular structures. QSAR models are valuable tools in drug design, allowing for the rational design of new derivatives with improved efficacy.

Several QSAR studies have been conducted on phenoxyacetamide analogs. For a series of 2-phenoxy-N-substituted acetamide analogues with hypoxia-inducible factor-1 (HIF-1) inhibitory activity, both 2D and 3D-QSAR models were developed. nih.gov The 2D-QSAR model identified descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 as being important for activity. nih.gov The 3D-QSAR model, based on steric, hydrophobic, and electrostatic fields, also showed good correlative and predictive capabilities. nih.gov

Another QSAR study on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase inhibitors concluded that highest occupied molecular orbital (HOMO) energy, molecular weight, and Beta Polarizability are important for inhibitory activity. researchgate.net These studies demonstrate that QSAR can be a powerful tool to guide the synthesis of new this compound derivatives with potentially enhanced biological activity by identifying the key molecular descriptors that govern their efficacy.

Comparison with Bioactive Phenoxyacetamide Scaffolds

The this compound scaffold is part of the broader class of phenoxyacetamide derivatives, which have shown a wide range of biological activities. Comparing the structure and activity of this compound with other bioactive phenoxyacetamide scaffolds can provide insights into the key structural features required for different therapeutic effects.

Phenoxyacetamide derivatives have been investigated for various biological activities, including:

Antitubercular activity: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been identified as potent inhibitors of M. tuberculosis H37Rv. mdpi.com

Anti-cancer activity: A novel series of phenoxy thiazoles showed potential cytotoxic efficacy against multiple cancer cells. nih.gov

Anti-inflammatory and analgesic activity: 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have been shown to possess anti-inflammatory and analgesic properties. nih.gov

Butyrylcholinesterase inhibition: Substituted acetamide derivatives have been designed as selective butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Hypoxia-inducible factor-1 (HIF-1) inhibition: 2-phenoxy-N-substituted acetamide analogues have been identified as HIF-1 inhibitors, which is a rational approach to anticancer drug design. nih.gov

Monoamine oxidase (MAO) inhibition: 2-Phenoxyacetamide analogues have been identified as potent and selective MAO inhibitors. researchgate.net

The specific combination of a 4-nitrophenoxy group and an N-methylacetamide moiety in this compound will determine its unique biological profile compared to these other derivatives. The presence and position of the nitro group, along with the nature of the substitution on the acetamide nitrogen, are key determinants of the observed biological activity.

Mechanistic Investigations of N Methyl 2 4 Nitrophenoxy Acetamide S Biological Actions

Identification of Molecular Targets and Cellular Pathways

Currently, there is a lack of specific studies identifying the direct molecular targets and cellular pathways modulated by N-methyl-2-(4-nitrophenoxy)acetamide. Research on analogous compounds, such as other acetamide (B32628) derivatives, suggests potential interactions with various biological macromolecules. For instance, some acetamides have been investigated for their roles as enzyme inhibitors. However, without direct experimental evidence for this compound, any proposed targets would be speculative.

Elucidation of Interaction Modes with Biomolecules

The specific modes of interaction between this compound and biomolecules have not been experimentally elucidated. However, based on its chemical structure, potential interactions can be hypothesized.

The structure of this compound, containing a secondary amide and a nitro group, presents possibilities for hydrogen bonding. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygens of the nitro group (NO2) can act as hydrogen bond acceptors. These interactions are fundamental in the binding of small molecules to the active sites of proteins and enzymes. Studies on structurally related acetamides have highlighted the importance of such hydrogen bonds in their biological activities. For example, crystallographic studies of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide show the acetamide NH group donating a hydrogen bond to a carbonyl oxygen atom of an adjacent molecule, forming chains. iucr.orgresearchgate.net In other related compounds, intramolecular hydrogen bonds are observed between the amide N-H group and a nitro group oxygen. nih.goviucr.org

The aromatic nitrophenoxy group in this compound suggests the potential for electrostatic and hydrophobic interactions. The nitro group is strongly electron-withdrawing, creating a dipole moment that could engage in electrostatic interactions with polar residues in a protein's binding pocket. The phenyl ring provides a hydrophobic surface that can interact with nonpolar amino acid residues, such as leucine, isoleucine, and valine, through van der Waals forces. The methyl group attached to the amide nitrogen also contributes to the molecule's hydrophobicity. The packing of related crystal structures is often influenced by such van der Waals contacts. iucr.org

Biochemical Cascade Modulation and Signal Transduction Perturbations

There is no direct research available detailing how this compound modulates biochemical cascades or perturbs signal transduction pathways. To understand these aspects, studies involving cell-based assays would be necessary to observe the compound's effects on cellular signaling. For some bioactive nitroaromatic compounds, biological activity is sometimes linked to their ability to release nitrogen oxide species, which are important signaling molecules. mdpi.com

Role of Compound Transformation or Metabolism in Bioactivity

Information regarding the metabolism or biotransformation of this compound and the bioactivity of its potential metabolites is not available in the reviewed literature. For many xenobiotics, metabolic processes such as oxidation, reduction, or hydrolysis are critical in determining their ultimate biological effect. For example, the biotransformation of other acetanilide (B955) compounds can lead to the formation of nitrated metabolites, potentially modulating their pharmacological or toxicological profiles. iucr.orgnih.gov Studies on other bioactive N-(2-hydroxyphenyl)acetamides have shown that processes like glucosylation can annihilate the compound's bioactivity, highlighting the importance of metabolic pathways. nih.govnih.gov

Investigative Research on the Biological Activities of N Methyl 2 4 Nitrophenoxy Acetamide and Analogs

Antimicrobial Activity Research

The class of phenoxy-N-phenylacetamide compounds, to which N-methyl-2-(4-nitrophenoxy)acetamide belongs, has garnered significant interest for its diverse biological activities. Research has particularly focused on the antimicrobial potential of these compounds and their derivatives.

In Vitro Studies against Bacterial Strains (e.g., Mycobacterium tuberculosis, Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study focused on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent antitubercular activity. nih.gov The investigation assessed the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

The results showed that modifications to the phenylacetamide structure could produce compounds with significant activity against both the standard H37Rv strain and rifampin-resistant strains of M. tuberculosis. nih.gov For instance, the derivative 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide was identified as a highly potent inhibitor. nih.gov

Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Analogs against M. tuberculosis H37Rv

| Compound/Analog | R Group (Substitution on N-phenyl ring) | MIC (µg/mL) |

|---|---|---|

| 3a | H | 32 |

| 3b | 2-F | 32 |

| 3c | 3-F | 16 |

| 3d | 4-F | 16 |

| 3e | 2-Cl | 16 |

| 3f | 3-Cl | 16 |

| 3g | 4-Cl | 16 |

| 3h | 2-Br | 16 |

| 3i | 4-Br | 16 |

| 3j | 2-CH3 | 64 |

| 3k | 4-CH3 | 64 |

| 3l | 2-NO2 | 4 |

| 3m | 3-NO2 | 8 |

| 3n | 4-NO2 | 16 |

Source: Adapted from research on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. nih.gov

While specific MIC values for this compound against Escherichia coli and Staphylococcus aureus are not detailed in the available literature, the broader class of acetamide (B32628) derivatives has shown potential as antibacterial agents against these common pathogens. scielo.br

Research on Broader Spectrum Antimicrobial Potential

The 2-phenoxy-N-phenylacetamide core structure is recognized as a promising scaffold for the development of new antimicrobial agents. nih.gov The versatility of this chemical structure allows for modifications that can lead to a wide range of biological activities, including anti-parasitic, anticancer, and antiviral effects. nih.gov The presence of functional groups like the furan (B31954) and sulfamoyl moieties in related structures is believed to enhance binding affinity and specificity towards microbial targets, potentially interfering with pathways related to microbial resistance.

Phytotoxicity Research

This compound and its derivatives have been examined for their effects on plants, indicating potential applications in an agricultural context.

Studies on Plant Growth Regulation Effects

Research has indicated that this compound exhibits phytotoxic effects, suggesting its potential use as a plant growth regulator or herbicide precursor. The high electron deficiency of the molecule is a key property considered in its potential application in agriculture. Studies on related acetamide compounds have shown that they can negatively affect plant growth, which could be beneficial for controlling weeds and other unwanted vegetation.

Research on Inhibition of Seed Germination and Root Elongation

A key aspect of phytotoxicity assessment involves evaluating a compound's effect on seed germination and root elongation. nih.govnih.gov These assays are sensitive methods to determine a substance's potential to harm plant life at early developmental stages. nih.gov Research assessing the phytotoxic effects of nitrophenyl derivatives has demonstrated that compounds in this class can significantly inhibit both seed germination and root elongation in certain plant species. This inhibitory action suggests a potential utility as a selective herbicide. While it is known that this compound possesses these properties, specific quantitative data, such as the concentration required for 50% inhibition (IC50), are not available in the reviewed literature.

Anti-inflammatory Activity Research

In addition to antimicrobial and phytotoxic activities, the therapeutic potential of this compound and its analogs has been explored in the context of inflammation. The acetamide scaffold is a feature of various compounds investigated for anti-inflammatory properties.

Research into related compounds, such as N-(2-hydroxy phenyl) acetamide, has shown an ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models of arthritis. nih.gov The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing pro-inflammatory prostaglandins. nih.gov By inhibiting COX-2, compounds can reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov While this compound is considered a candidate for therapeutic applications in treating inflammatory diseases, specific studies detailing its mechanism or potency are not extensively documented.

Anticonvulsant Activity Research

While direct research on the anticonvulsant properties of this compound is not extensively documented in publicly available literature, studies on analogous N-phenylacetamide derivatives have shown promising results in preclinical animal models of epilepsy. These studies often utilize standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens to identify compounds with potential antiepileptic effects.

For instance, research on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated anticonvulsant activity, primarily in the MES test, which is a model for generalized tonic-clonic seizures. nih.gov The activity of these analogs is often influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, some studies have indicated that electron-withdrawing groups can be crucial for activity.

The general screening of novel acetamide derivatives in animal models is a common approach to identify new anticonvulsant candidates. researchgate.net These screenings have revealed that structural modifications to the acetamide scaffold can significantly impact efficacy and neurotoxicity. researchgate.net

Table 1: Anticonvulsant Screening Data for Representative Acetamide Analogs

| Compound/Analog | Test Model | Observation |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | Effective at 100 mg/kg |

| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | Showed protection at 100 mg/kg and 300 mg/kg |

| 3-(trifluoromethyl)anilide acetamide derivatives | MES | Generally showed higher anticonvulsant protection |

Note: This table is illustrative of the types of data generated for analogs of this compound, as specific data for the named compound is not available.

Anticancer Research and Cytotoxicity Screening (non-clinical models)

The anticancer potential of phenoxyacetamide derivatives has been a subject of interest in medicinal chemistry. In vitro studies are typically conducted to screen these compounds for cytotoxicity against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Research on phenylacetamide derivatives has shown that certain compounds exhibit potent cytotoxic effects against cancer cells. tbzmed.ac.ir For example, some derivatives have demonstrated significant activity against breast and lung cancer cell lines. openmedicinalchemistryjournal.comresearchgate.net The presence of a nitro group in the structure of some analogs has been noted to influence their cytotoxic properties. nih.gov

Table 2: In Vitro Cytotoxicity Data for Representative Phenylacetamide Analogs

| Compound/Analog | Cell Line | IC50 Value (µM) |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl) acetamide (2a) | PC3 (prostate) | > 100 |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide (2b) | PC3 (prostate) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide (2c) | PC3 (prostate) | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide (2c) | MCF-7 (breast) | 100 |

Antioxidant Activity Research

The antioxidant properties of chemical compounds are often evaluated through in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 3: Antioxidant Activity Data for Representative Acetamide Derivatives

| Compound/Analog | Antioxidant Assay | Result (e.g., IC50) |

| Flavonoid Acetamide Derivative 1 | DPPH | 31.52 µM |

| Flavonoid Acetamide Derivative 2 | DPPH | 198.41 µM |

| N-(4-acetamidophenyl)-2-phenoxy acetamide | DPPH | 11.97 µM |

Note: This table provides examples of antioxidant data for related acetamide structures, as specific antioxidant assay results for this compound were not found in the surveyed scientific literature.

Academic and Research Applications of N Methyl 2 4 Nitrophenoxy Acetamide

Role as a Building Block in Complex Organic Synthesis

N-(substituted phenyl)acetamides are recognized as significant intermediates in the field of organic synthesis, serving as precursors for the creation of a wide range of heterocyclic compounds nih.gov. The molecular architecture of N-methyl-2-(4-nitrophenoxy)acetamide, which combines a reactive acetamide (B32628) group with a functionalized aromatic ring, positions it as a versatile building block for constructing more complex molecules.

The synthesis of derivatives and analogs often involves multi-step reactions where the core acetamide structure is modified. For instance, related compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide are synthesized from p-nitroaniline through acylation and subsequent methylation, highlighting a viable synthetic pathway for this class of molecules google.com. This particular chloro-acetamide serves as a crucial intermediate in the synthesis of the pharmaceutical agent Nintedanib google.com. Similarly, the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide involves the reaction of a substituted phenol with 2-chloro-N-(4-nitrophenyl)acetamide, demonstrating how the phenoxy-acetamide linkage can be readily formed mdpi.com.

The table below summarizes synthetic approaches for compounds structurally related to this compound, illustrating the common strategies employed in their preparation.

| Target Compound | Starting Materials | Reaction Type | Reference |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | p-nitroaniline, Chloroacetic agent, Methylating agent | Acyl chlorination followed by methylation | google.com |

| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, 1-methylpiperazine | Nucleophilic substitution | chemicalbook.com |

| 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, 1-bromohexane | Williamson ether synthesis | mdpi.com |

| N-(4-Methoxy-2-nitrophenyl)acetamide | 4-methoxy-2-nitroaniline, Acetic anhydride (B1165640) | Acetylation | nih.gov |

These examples underscore the utility of the N-phenylacetamide scaffold as a foundational element for introducing specific functionalities and building molecular complexity.

Contribution to Medicinal Chemistry as a Lead Compound for Drug Discovery

The acetamide functional group is a prevalent feature in many small-molecule drugs and serves as an important scaffold in medicinal chemistry archivepp.com. Derivatives of acetamide have demonstrated a wide array of pharmacological activities, making compounds like this compound interesting starting points for drug discovery programs. The structural motifs within this compound are found in various biologically active molecules.

In medicinal chemistry, pyrazole-containing acetamide derivatives have been explored as potential anti-inflammatory agents, specifically as COX-II inhibitors archivepp.com. Furthermore, research into N-phenyl-2-(phenyl-amino) acetamide derivatives has identified them as potential inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, suggesting their utility as novel anticoagulants ijper.org. The isolation of nitrated metabolites from related 4-alkoxyacetanilide analgesics under biomimetic conditions suggests that such compounds could arise in vivo during oxidative stress, potentially influencing the pharmacology or toxicity of the parent drugs iucr.orgiucr.org.

The table below highlights the therapeutic potential of various acetamide derivatives, providing context for the possible applications of this compound as a lead compound.

| Acetamide Derivative Class | Therapeutic Target | Potential Application | Reference |

| Pyrazole Acetamides | Cyclooxygenase-II (COX-II) | Anti-inflammatory | archivepp.com |

| Thiazole Acetamides | Cyclooxygenase-II (COX-II) | Anti-inflammatory | archivepp.com |

| N-phenyl-2-(phenyl-amino) acetamides | Factor VIIa (FVIIa) | Anticoagulant | ijper.org |

| 1,2,4-Triazole Acetamides | Various microbial enzymes | Antimicrobial | evitachem.com |

The presence of both an amide linker and a nitrophenyl group provides opportunities for structural modification to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

Potential for Agricultural Chemistry Research (e.g., Herbicide Development)

In agricultural chemistry, certain structural features of this compound are reminiscent of established classes of herbicides. The development of chemical herbicides is a critical aspect of modern agriculture for weed management mdpi.comresearchgate.net. Many herbicides are organic molecules that target specific biological pathways in plants mdpi.com.

Compounds containing a phenoxy group are common in herbicides, such as the phenoxyacetic acid herbicides (e.g., 2,4-D), which were among the first selective herbicides developed and transformed agricultural practices researchgate.netumn.edu. Additionally, the acetamide structure is present in chloroacetamide herbicides like Dimethenamid-P, which are used to control various grasses and broad-leaved weeds nih.gov. The aryloxyphenoxypropionates (APPs) represent another class of herbicides that feature a phenoxy moiety and target the acetyl-CoA carboxylase (ACCase) enzyme in grasses researchgate.net.

Given these precedents, this compound can be considered a scaffold for the synthesis and evaluation of new herbicidal agents. Its structure combines the phenoxy and acetamide motifs, suggesting potential for biological activity against weeds.

| Herbicide Class | Key Structural Feature | Example | Reference |

| Phenoxyacetic acids | Phenoxy | 2,4-D | researchgate.netumn.edu |

| Chloroacetamides | Acetamide | Dimethenamid-P | nih.gov |

| Aryloxyphenoxypropionates | Phenoxy | Cyhalofop | researchgate.net |

| Dinitroanilines | Nitroaniline | Trifluralin | researchgate.net |

Research in this area would involve synthesizing derivatives of this compound and screening them for phytotoxic activity against common weed species.

Applications in Material Science Research for Solvatochromic Properties

Solvatochromism is a phenomenon where the color of a chemical compound changes depending on the polarity of the solvent it is dissolved in wikipedia.org. This effect arises from the differential stabilization of the electronic ground state and excited state of the molecule by the solvent, which alters the energy gap between them wikipedia.org. Molecules exhibiting strong solvatochromism, particularly those containing nitroaromatic groups like 4-nitroanisole, are valuable as probes for solvent polarity and can be used in the development of sensors wikipedia.orgnih.gov.

The this compound molecule contains a 4-nitrophenoxy group, a chromophore known to contribute to solvatochromic behavior. The strong electron-withdrawing nature of the nitro group creates a significant dipole moment that can interact with solvent molecules, making its UV-Vis absorption spectrum sensitive to the surrounding environment nih.gov.

Research on a structurally related compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (referred to as sensor L1), has demonstrated its utility in anion detection mdpi.com. The addition of different anions to a solution of this sensor in DMSO induced distinct color changes, indicating a specific interaction that perturbs the electronic structure of the molecule mdpi.com. This principle highlights the potential for this compound and its derivatives to be used in material science for creating chemical sensors.

The table below shows the observed color changes for the related sensor L1 upon the addition of various anions, illustrating its solvatochromic (in this case, ion-induced chromic) properties.

| Anion Added | Observed Color Change | Reference |

| F⁻ | Pale yellow to orange | mdpi.com |

| CH₃COO⁻ | Pale yellow to intense yellow | mdpi.com |

| C₆H₅COO⁻ | Pale yellow to intense yellow | mdpi.com |

| H₂PO₄⁻ | Pale yellow to intense yellow | mdpi.com |

| Cl⁻ | No color change | mdpi.com |

| Br⁻ | No color change | mdpi.com |

These findings suggest that this compound could serve as a foundational structure for developing new solvatochromic dyes and chemosensors for various analytical applications in material science wikipedia.org.

Future Research Directions and Unexplored Avenues for N Methyl 2 4 Nitrophenoxy Acetamide

Development of Advanced Synthetic Methodologies and Process Intensification

The synthesis of N-methyl-2-(4-nitrophenoxy)acetamide and its analogs is a foundational area for future research. While standard synthetic routes can be postulated based on the synthesis of similar compounds, there is significant room for optimization and innovation. Future work could focus on developing more efficient, scalable, and sustainable synthetic protocols.

Key research objectives should include:

Exploration of Novel Catalytic Systems: Investigating the use of phase-transfer catalysts, nanocatalysts, or enzymatic catalysts to improve reaction rates, yields, and selectivity.

Process Intensification: Implementing continuous flow chemistry or microwave-assisted synthesis to reduce reaction times, minimize waste, and enhance safety.

Green Chemistry Approaches: Developing synthetic routes that utilize greener solvents, reduce the number of synthetic steps (tandem or one-pot reactions), and improve atom economy.

For instance, the synthesis of related compounds like N-(4-Methoxy-2-nitrophenyl)acetamide has been achieved through the acetylation of the corresponding aniline (B41778) with acetic anhydride (B1165640). nih.gov Another approach seen in the synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves the reaction of a chloro-acetamide precursor with a nucleophile. chemicalbook.com These precedents offer starting points for developing optimized routes for this compound.

Table 1: Potential Synthetic Strategies for Future Exploration

| Synthetic Approach | Key Reagents/Conditions | Potential Advantages |

|---|---|---|

| Williamson Ether Synthesis | 4-Nitrophenol, N-methyl-2-chloroacetamide, Base | Straightforward, well-established reaction. |

| Nucleophilic Aromatic Substitution | 1-Fluoro-4-nitrobenzene, N-methyl-2-hydroxyacetamide, Strong Base | Alternative route for aryl ether formation. |

| Flow Chemistry | Optimized reagents from batch synthesis in a continuous reactor | Improved heat and mass transfer, enhanced safety, potential for higher throughput. |

Comprehensive Mechanistic Studies at the Molecular and Cellular Levels

A significant gap in the current understanding of this compound is the absence of detailed mechanistic studies. Future research must delve into how this molecule interacts with biological systems at both the molecular and cellular levels. This knowledge is crucial for identifying its mode of action and potential therapeutic relevance.

Areas for focused investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics (e.g., activity-based protein profiling) and thermal shift assays to identify specific protein binding partners.

Enzyme Inhibition Kinetics: If the compound is found to inhibit an enzyme, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand how the compound modulates cellular signaling pathways and metabolic networks.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target(s) to elucidate the precise molecular interactions driving its activity. nih.govnih.govresearchgate.netiucr.org

Insights can be drawn from studies on other acetamides. For example, the mechanism of N-(4-hydroxyphenyl)acetamide (acetaminophen) involves complex metabolic pathways and indirect effects on cannabinoid receptors. nih.gov Investigating whether this compound engages in similar or novel pathways would be a valuable pursuit.

Exploration of Novel Biological Targets and Therapeutic Areas

The chemical structure of this compound, featuring an acetamide (B32628) core and a nitrophenyl group, suggests potential for a range of biological activities. However, its biological targets and therapeutic potential remain largely unexplored. A systematic screening approach is a critical next step.

Future research should involve:

Broad-Spectrum Biological Screening: Testing the compound against diverse panels of assays for anticancer, anti-inflammatory, antimicrobial, and antiviral activities. Derivatives of N-Methyl-N-(4-nitrophenyl)acetamide have been investigated for such properties. ontosight.ai

Targeted Screening: Based on structural similarities to known bioactive molecules, the compound could be tested against specific target classes, such as kinases, proteases, or nuclear receptors.

Chemical Sensing Applications: Inspired by structurally related compounds like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, which was developed as a fluoride (B91410) ion sensor, the potential of this compound in anion detection could be explored. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of computational tools, particularly artificial intelligence (AI) and machine learning (ML), can significantly accelerate the research and development process for this compound. These methods can guide the design of new analogs with improved properties.

Future computational research directions include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives. mdpi.com These models can be trained on large chemical databases to learn the rules of chemical structure and generate new molecules with desired characteristics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate structural features of this compound analogs with their biological activity.

ADMET Prediction: Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing for the early-stage filtering of compounds with unfavorable profiles.

Virtual Screening and Docking: Using molecular docking simulations to screen large libraries of compounds against potential biological targets, helping to prioritize molecules for synthesis and biological testing.

Investigation into Environmental Fate and Interactions in Research Contexts

Understanding the environmental behavior of a research chemical is crucial for responsible handling, use, and disposal. For this compound, there is currently no available data on its environmental fate.

Future studies should focus on:

Biodegradability: Assessing the compound's susceptibility to microbial degradation in soil and aquatic environments.

Abiotic Degradation: Investigating its stability and degradation pathways under various environmental conditions (e.g., hydrolysis, photolysis).

Soil Adsorption/Desorption: Determining the compound's mobility in soil by measuring its soil adsorption coefficient (Koc), which indicates its likelihood to leach into groundwater or bind to soil particles.

Bioaccumulation Potential: Estimating the bioconcentration factor (BCF) to assess whether the compound is likely to accumulate in organisms.

While data for the target compound is absent, predictive models and data from structurally similar compounds can provide initial estimates. For example, the related compound N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has a predicted soil adsorption coefficient (Koc) of 794 L/kg and a bioconcentration factor of 6.10 L/kg, suggesting moderate soil adsorption and low potential for bioaccumulation. epa.gov Such studies are vital to establish a complete profile for this compound.

Table 2: Predicted Environmental Fate Parameters for an Analogous Compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Biodegradation Half-Life | 5.75 days | Suggests relatively low persistence. epa.gov |

| Bioconcentration Factor (BCF) | 6.10 L/kg | Low potential for bioaccumulation in aquatic organisms. epa.gov |

| Soil Adsorption Coeff. (Koc) | 794 L/kg | Indicates moderate mobility in soil. epa.gov |

Data for N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. epa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-2-(4-nitrophenoxy)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves nucleophilic substitution between methylamine and 2-(4-nitrophenoxy)acetyl chloride. Key parameters include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity.

- Catalyst : Triethylamine (TEA) as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCM, TEA, 0°C | 65–75 | ≥95% |

| 2 | Ethanol recrystallization | 80–85 | ≥99% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should be analyzed?

- Methodology :

- NMR :

- ¹H NMR : Look for the methylamide singlet at δ 2.8–3.1 ppm (N–CH₃) and aromatic protons at δ 7.5–8.3 ppm (4-nitrophenyl).

- ¹³C NMR : Carbonyl (C=O) at ~168–170 ppm and nitro group carbons at ~148 ppm.

- IR : Strong absorbance at ~1660–1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) for purity analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

- Methodology :

- Crystal Growth : Slow evaporation from acetone/water (1:1) to obtain single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for structure solution and refinement. Key metrics:

- R-factor < 5%, bond length accuracy ±0.01 Å.

- Hydrogen Bonding : Analyze using Mercury or OLEX2. For example, N–H···O interactions stabilize the crystal lattice .

- Data Table :

| Bond | Distance (Å) | Angle (°) | Graph Set Notation |

|---|---|---|---|

| N–H···O | 2.89 | 165 |

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

- Methodology :

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine. Monitor intermediates via TLC or LC-MS.

- Side Reactions : Over-reduction may form hydroxylamines; control pH (neutral to slightly acidic) and reaction time.

- Computational Modeling : DFT calculations (Gaussian 16) predict activation energies for nitro → amine conversion .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with halogens (Cl, F) or methoxy groups at the 3-position.

- Bioassays :

- Anticancer : MTT assay against HeLa cells (IC₅₀ values).

- Antimicrobial : Agar dilution method (MIC against S. aureus).

- Data Trends : Electron-withdrawing groups (e.g., NO₂) enhance cytotoxicity but reduce solubility. Hydrophobic substituents improve membrane permeability .

Q. What strategies mitigate crystallization challenges for this compound derivatives?

- Methodology :

- Polymorph Screening : Use high-throughput crystallization (HT-XRD) with 12 solvents.

- Additives : Add 1% polyvinylpyrrolidone (PVP) to suppress amorphous phase formation.

- Thermal Analysis : DSC/TGA identifies stable polymorphs (melting point >180°C preferred) .

Methodological Notes

- Experimental Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) to ensure consistency.

- Ethical Compliance : Adhere to institutional guidelines for biological testing; no FDA approval is implied for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.